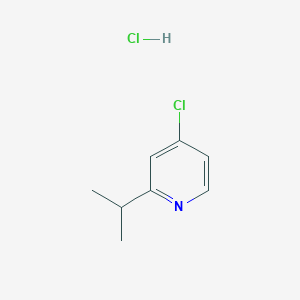
1-(2-Methoxyphenyl)hexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)hexan-1-amine is an organic compound with the molecular formula C13H21NO It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a hexylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)hexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenylmagnesium bromide with hexanenitrile, followed by reduction with lithium aluminum hydride (LiAlH4). This method ensures the formation of the desired amine with high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is typically carried out under controlled temperature and pressure conditions to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methoxyphenyl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, H2 with catalysts such as palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted amines and derivatives.
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)hexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating certain medical conditions.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyphenyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling processes.
Similar Compounds:
- 1-(2-Methoxyphenyl)hexan-2-amine
- 1-(2-Methoxyphenyl)piperazine
- 1-(2-Methoxyphenyl)propan-2-amine
Comparison: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)hexan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-4-5-9-12(14)11-8-6-7-10-13(11)15-2/h6-8,10,12H,3-5,9,14H2,1-2H3 |
Clé InChI |
DGTWLXMYNNXLDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C1=CC=CC=C1OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13650034.png)

![(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13650068.png)


![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid](/img/structure/B13650079.png)

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)



